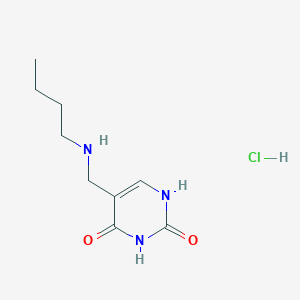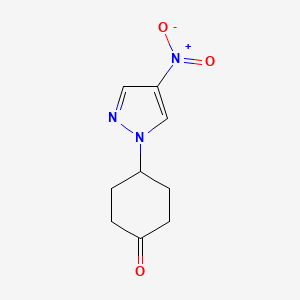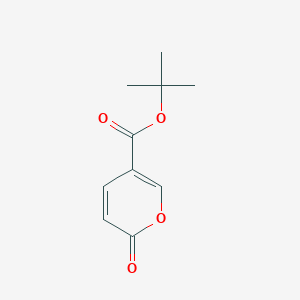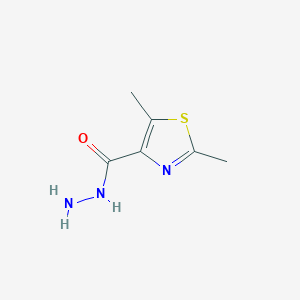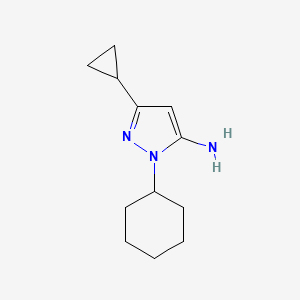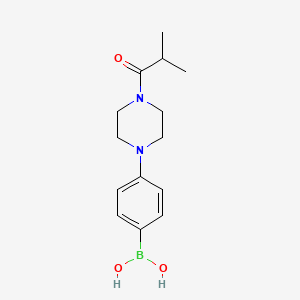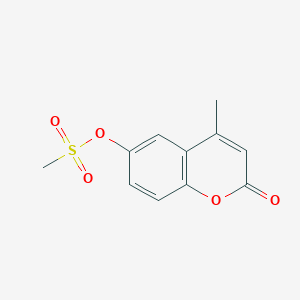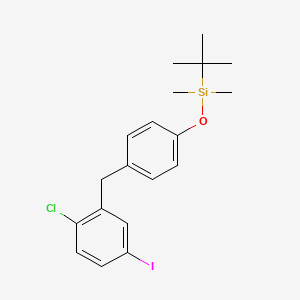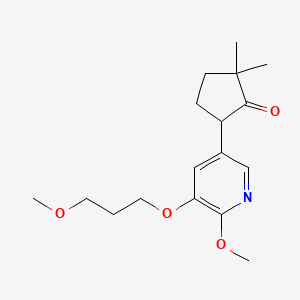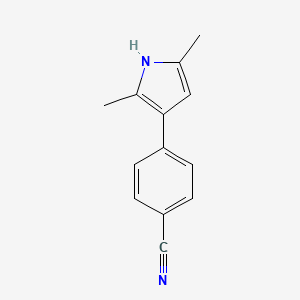
4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a benzonitrile group at position 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile typically involves the reaction of 2,5-dimethylpyrrole with benzonitrile derivatives. One common method includes the condensation of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions, followed by a dehydration step to form the nitrile group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties[][3].
Medicine: Explored for its potential as an inhibitor of specific enzymes, such as dihydrofolate reductase and enoyl ACP reductase[][3].
Industry: Utilized in the development of advanced materials, including polymers and electronic devices[][3].
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to antibacterial and antifungal effects, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
4-(2,5-Dimethyl-1h-pyrrol-1-yl)benzonitrile: Similar structure but with a different substitution pattern on the pyrrole ring.
4-(2,5-Dimethyl-1h-pyrrol-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
138453-01-7 |
|---|---|
Fórmula molecular |
C13H12N2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
4-(2,5-dimethyl-1H-pyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-7-13(10(2)15-9)12-5-3-11(8-14)4-6-12/h3-7,15H,1-2H3 |
Clave InChI |
BMSYPCCQNDXLLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B13987364.png)

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
